molecular formula C196H292N50O56S6 B612387 Huwentoxin XVI CAS No. 1600543-88-1

Huwentoxin XVI

Cat. No. B612387
M. Wt: 4437.13
InChI Key: JEUFUDFTZMBKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huwentoxin XVI (HWTX-XVI) is a neurotoxin composed of 39 amino acid residues, including six cysteines . It is derived from the venom of the Chinese tarantula Ornithoctonus huwena and specifically blocks N-type calcium channels . These channels play crucial roles in the control of neurotransmission release and transmission of pain signals to the central nervous system .


Physical And Chemical Properties Analysis

Huwentoxin XVI is a white lyophilized solid . It is soluble up to 1 mg/ml in H2O . Its molecular weight is 4437.11, and its molecular formula is C196H292N50O56S6 .

Scientific Research Applications

  • Analgesic Agent : Huwentoxin-XVI acts as a highly reversible antagonist of mammalian N-type calcium channels, which play a crucial role in pain signal transmission to the central nervous system. Its analgesic properties and greater reversibility suggest its potential as a novel analgesic agent with high efficacy and low side effects (Deng et al., 2014).

  • Neurotoxin Characterization : Studies on Huwentoxin-XI and Huwentoxin-IV have contributed to understanding the solution structure and function of neurotoxins. These toxins have been shown to have specific actions on different neuronal channels, which is crucial for developing specific therapeutic agents (Peng et al., 2006); (Peng et al., 2002).

  • Channel Blocking Activities : Research on Huwentoxin-I and related toxins has revealed their ability to inhibit N-type calcium channels and TTX-sensitive sodium channels in rat dorsal root ganglion neurons. This knowledge is useful for the development of drugs targeting specific neural pathways (Wang et al., 2007).

  • Oxidative Folding Studies : Investigations into the oxidative folding of reduced and denatured Huwentoxin-I have provided insights into the protein folding pathways, which is significant for understanding protein structure and function (Liang et al., 1999).

  • Recombinant Expression : The expression and purification of Huwentoxin-I using different systems, such as the baculovirus system and E. coli, have been explored. These studies are important for the large-scale production of these peptides for research and potential therapeutic use (Ji et al., 2005).

  • Effect on Sodium Channels : Huwentoxin-I's effects on voltage-gated sodium channels in different types of neurons have been studied, providing valuable data for understanding the molecular basis of nerve signal transmission and for developing targeted neuropharmacological agents (Wang et al., 2012).

Safety And Hazards

Huwentoxin XVI is intended for research use only and is not for human or veterinary use . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas when handling it . In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention .

Future Directions

Huwentoxin XVI’s analgesic effects, non-toxicity, and complete reversibility make it an interesting tool for developing novel drugs for the treatment of N-type calcium channel-related diseases . Its potential therapeutic applications in pain management and other N-type calcium channel-related diseases could be a promising area for future research .

properties

IUPAC Name

2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUFUDFTZMBKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H292N50O56S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4437 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Huwentoxin XVI

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